molecular formula C34H66N4O12SSi B11930409 Biotin-PEG6-Silane

Biotin-PEG6-Silane

Cat. No.: B11930409
M. Wt: 783.1 g/mol
InChI Key: GJSYPAWAJJVMHL-NGCAANIMSA-N
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Description

Biotin-PEG6-Silane is a compound that combines biotin, polyethylene glycol (PEG) with six ethylene glycol units, and silane. This compound is widely used in various scientific fields due to its unique properties. Biotin is a vitamin-like compound that has a high affinity for avidin and streptavidin proteins, making it useful for biological applications. PEG provides water solubility and biocompatibility, while silane allows for the attachment to surfaces such as glass and metal.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG6-Silane is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG, and silane. The process typically starts with the activation of biotin, followed by the attachment of PEG through a coupling reaction. Finally, the silane group is introduced to the PEG-biotin conjugate. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with strict control over reaction parameters such as temperature, pH, and reaction time. The final product is purified through techniques such as chromatography and precipitation .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG6-Silane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The silane group can react with hydroxyl groups on surfaces, forming stable covalent bonds.

    Hydrolysis: The alkoxysilane groups can hydrolyze in the presence of water, leading to the formation of silanols.

Common Reagents and Conditions

    Nucleophilic Substitution: Catalytic amounts of water are used to facilitate the reaction between the silane group and hydroxyl groups on surfaces.

    Hydrolysis: The reaction is typically carried out in aqueous solutions at room temperature.

Major Products Formed

    Nucleophilic Substitution: The major product is a surface-modified material with covalently attached this compound.

    Hydrolysis: The major product is silanol, which can further react to form siloxane bonds.

Scientific Research Applications

Biotin-PEG6-Silane has a wide range of applications in scientific research:

    Chemistry: Used as a surface modifier for various materials, enhancing their properties for specific applications.

    Biology: Employed in the immobilization of biomolecules such as proteins and antibodies on surfaces for biosensors and diagnostic devices.

    Medicine: Utilized in drug delivery systems to improve the targeting and efficacy of therapeutic agents.

    Industry: Applied in the development of biocompatible materials and coatings for medical devices.

Mechanism of Action

The mechanism of action of Biotin-PEG6-Silane involves the specific binding of biotin to avidin or streptavidin, which allows for the targeted attachment of biomolecules. The PEG spacer provides flexibility and reduces steric hindrance, while the silane group enables covalent attachment to surfaces. This combination of properties allows for the precise and stable immobilization of biomolecules, enhancing the performance of biosensors and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

    Biotin-PEG-Silane: Similar to Biotin-PEG6-Silane but with different PEG chain lengths.

    Silane-PEG-Biotin: Another variant with different PEG chain lengths and functional groups.

    Biotin-PEG-NHS: Contains an N-hydroxysuccinimide (NHS) ester group for bioconjugation.

Uniqueness

This compound is unique due to its specific combination of biotin, PEG with six ethylene glycol units, and silane. This combination provides a balance of water solubility, biocompatibility, and surface reactivity, making it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C34H66N4O12SSi

Molecular Weight

783.1 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C34H66N4O12SSi/c1-4-48-52(49-5-2,50-6-3)27-9-13-35-32(40)12-15-42-17-19-44-21-23-46-25-26-47-24-22-45-20-18-43-16-14-36-31(39)11-8-7-10-30-33-29(28-51-30)37-34(41)38-33/h29-30,33H,4-28H2,1-3H3,(H,35,40)(H,36,39)(H2,37,38,41)/t29-,30-,33-/m0/s1

InChI Key

GJSYPAWAJJVMHL-NGCAANIMSA-N

Isomeric SMILES

CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)(OCC)OCC

Canonical SMILES

CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)(OCC)OCC

Origin of Product

United States

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